2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide
Description
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-8-5-10(15(17)18)13-14(8)7-11(16)12-6-9-3-2-4-19-9/h2-5H,6-7H2,1H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCIQDNSTQXDIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CS2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration: The methyl-pyrazole is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 3-position.
Acetamide Formation: The nitrated pyrazole is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Thiophene Substitution: Finally, the thiophene ring is introduced by reacting the intermediate with thiophen-2-ylmethylamine under suitable conditions, often involving a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts, bases like potassium phosphate, solvents like DMF or toluene.
Major Products
Reduction: 2-(5-Methyl-3-amino-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Coupling: Complex thiophene derivatives with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The nitro-pyrazole and thiophene moieties are known to exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Industrially, this compound could be used in the development of new agrochemicals or pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the thiophene ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-methylacetamide: Similar structure but with a methyl group instead of a thiophene ring.
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-benzylacetamide: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide distinguishes it from other similar compounds. Thiophene rings are known for their electron-rich nature and ability to participate in π-π interactions, which can enhance the compound’s binding affinity and specificity for certain biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a methyl and nitro group at specific positions, along with a thiophene moiety linked through an acetamide group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Nitro Group Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects against cancer cells.
- Enzyme Interaction : The pyrazole and thiophene rings can participate in π-π stacking and hydrogen bonding interactions with enzymes and receptors, modulating their activity.
- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of the pyrazole ring, which can scavenge free radicals.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, show significant anticancer activity. For instance:
- In vitro Assays : The compound has been evaluated in various cancer cell lines, showing IC50 values in the micromolar range, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 (Breast) | 12.5 |
| A549 (Lung) | 10.0 |
| HeLa (Cervical) | 15.0 |
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Bacterial Inhibition : It exhibits notable antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures . This suggests potential applications in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models .
- Antimicrobial Trials : Clinical trials involving pyrazole derivatives showed promising results against resistant bacterial strains, suggesting a potential role in antibiotic development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(5-Methyl-3-nitro-pyrazol-1-yl)-N-thiophen-2-ylmethyl-acetamide, and how are intermediates characterized?
- Methodological Answer : A universal synthesis approach involves coupling pyrazole and thiophene derivatives via acetamide linkers. For example, intermediates can be synthesized by refluxing 5-methyl-3-nitro-pyrazole with chloroacetyl chloride, followed by nucleophilic substitution with thiophen-2-ylmethylamine. Key intermediates are characterized using ¹H NMR (to confirm substitution patterns), IR (to identify functional groups like nitro and amide), and LC-MS (to verify molecular weight and purity) . Elemental analysis ensures stoichiometric accuracy .
Q. How can researchers confirm the structural integrity of this compound and its derivatives?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic techniques. ¹H NMR is critical for identifying proton environments (e.g., pyrazole C-H and thiophene aromatic protons), while X-ray crystallography (using programs like SHELXL ) resolves bond lengths and angles. For example, Mercury software can visualize crystal packing and intermolecular interactions, which is essential for understanding stability and reactivity.
Q. What computational tools are used to predict the biological activity of this compound?
- Methodological Answer : The PASS program predicts potential biological targets (e.g., antimicrobial or anticancer activity) by analyzing structural motifs. Molecular docking (using AutoDock or similar tools) evaluates binding affinities to receptors like bacterial enzymes or cancer-related proteins. Validation requires comparing docking scores with known inhibitors and correlating with in vitro assays .
Advanced Research Questions
Q. How can conflicting spectroscopic data during synthesis be resolved?
- Methodological Answer : Contradictory NMR or IR results may arise from tautomerism (e.g., pyrazole ring proton shifts) or impurities. Strategies include:
- Repeating synthesis under anhydrous conditions to avoid hydrolysis.
- Using 2D NMR (COSY, HSQC) to assign ambiguous signals.
- Recrystallizing intermediates to remove byproducts, followed by TLC or HPLC purity checks .
Q. What experimental designs optimize the reaction yield of this compound under varying conditions?
- Methodological Answer : Design-of-Experiment (DoE) approaches, such as factorial design, test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For example, higher yields are achieved in DMF at 80°C due to improved solubility of nitro-pyrazole intermediates .
Q. How can researchers address discrepancies between computational predictions and in vitro biological assay results?
- Methodological Answer : In silico models may overestimate activity due to rigid receptor assumptions. Mitigation strategies include:
- Performing molecular dynamics simulations to account for protein flexibility.
- Validating docking poses with mutagenesis studies.
- Testing analogues with modified substituents (e.g., replacing nitro groups with halogens) to refine structure-activity relationships .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
- Methodological Answer : Twinning or low-resolution data can complicate refinement. SHELXL handles twinning by applying HKLF5 format corrections. High-resolution data (>1.0 Å) improve electron density maps for nitro and amide groups. Mercury’s void analysis identifies solvent-accessible regions, ensuring accurate occupancy modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
